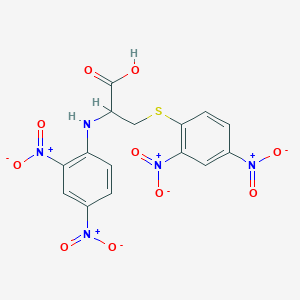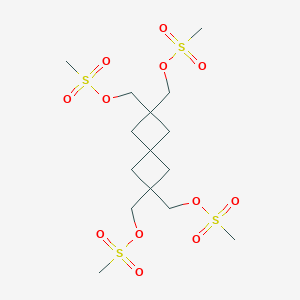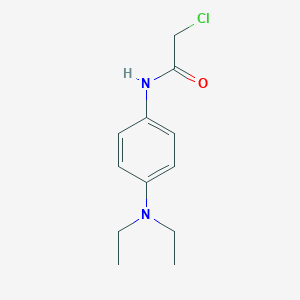
3-(2,4-二氟苯基)丙酸
描述
3-(2,4-Difluorophenyl)propionic acid is a chemical compound with the molecular formula C9H8F2O2 . It is a building block for heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 3-(2,4-Difluorophenyl)propionic acid consists of a propionic acid group attached to a 2,4-difluorophenyl group . The molecular weight of this compound is 186.16 g/mol .Chemical Reactions Analysis
3-(2,4-Difluorophenyl)propionic acid can participate in various chemical reactions. For example, it can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis
3-(2,4-Difluorophenyl)propionic acid is a solid substance with a melting point of 104-108 °C . Its molecular weight is 186.16 g/mol, and its molecular formula is C9H8F2O2 .科学研究应用
化学合成和结构分析
3-(2,4-二氟苯基)丙酸参与了各种化合物的合成和结构分析。例如,它在制备2-(2,4-二甲基苯氧基)丙酸方面发挥作用,该化合物用于合成具有潜在药理活性的苯并呋喃(2,3-c)吡唑-3(1H)-酮(Hogale, Shirke, & Kharade, 1995)。此外,3-(2,4-二氟苯基)丙酸衍生物已被用于晶体学研究,以了解分子的结构行为,正如在对光学活性2-(4-氯苯氧基)丙酸的研究中所展示的那样(Sørensen, Collet, & Larsen, 1999)。
微生物降解和环境影响
这种化合物在环境研究中也具有重要意义,特别是在了解芳香族化合物的微生物降解方面。研究表明,某些细菌菌株可以降解2-(2,4-二氯苯氧基)丙酸,暗示了在生物修复和环境清理工作中的潜在应用(Horváth, Ditzelmüller, Loidl, & Streichsbier, 1990)。
分子生物学中的光交联
在分子生物学领域,3-(2,4-二氟苯基)丙酸的衍生物被用于光交联实验。这些实验对于理解分子相互作用和动态至关重要。例如,一种衍生物2,3-二羟基-3-{3-[3-(三氟甲基)二氮杂环丙烯-3-基]苯基}丙酸,在这些研究中作为可切割的卡宾生成试剂(Kogon, Bochkariov, Baskunov, & Cheprakov, 1992)。
丙酸生产
此外,与3-(2,4-二氟苯基)丙酸密切相关的丙酸因其在食品、化妆品和制药行业的应用而备受关注。微生物发酵是生产丙酸的主要方法,了解其生产的代谢途径可以提高工业过程的效率和产量(Gonzalez-Garcia et al., 2017)。
安全和危害
属性
IUPAC Name |
3-(2,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPRKUUFZCSOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407265 | |
| Record name | 3-(2,4-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)propionic acid | |
CAS RN |
134672-70-1 | |
| Record name | 3-(2,4-difluorophenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-1H-benzo[f]benzimidazole](/img/structure/B162237.png)






![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)

